3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid
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Overview
Description
3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of an azetidine ring substituted with a trifluoromethyl group and a hydroxyl group, combined with trifluoroacetic acid. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of azetidine derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce new functional groups into the azetidine ring.
Scientific Research Applications
3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules and drug candidates.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)azetidine: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
3-(trifluoromethyl)azetidin-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and uses.
Uniqueness
3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid is unique due to the combination of the trifluoromethyl group and the hydroxyl group within the azetidine ring. This combination imparts distinct chemical stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
1795452-92-4 |
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Molecular Formula |
C6H7F6NO3 |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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